Cas no 155271-99-1 (1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-, (E)-(9CI))

1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-, (E)-(9CI) structure
155271-99-1 structure
Product name:1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-, (E)-(9CI)
CAS No:155271-99-1
MF:C19H20N4O5
MW:384.385904312134
CID:159499
PubChem ID:6448945

1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-, (E)-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-, (E)-(9CI)
    • 1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl)-, (E)-
    • 155271-99-1
    • AURWBIGAQFCFKK-VOTSOKGWSA-N
    • SCHEMBL7311938
    • (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)xanthine
    • SCHEMBL7311929
    • Inchi: InChI=1S/C19H20N4O5/c1-4-22-17-15(18(24)23(5-2)19(22)25)20-14(21-17)7-6-11-8-12(26-3)16-13(9-11)27-10-28-16/h6-9H,4-5,10H2,1-3H3,(H,20,21)/b7-6-
    • InChI Key: AURWBIGAQFCFKK-SREVYHEPSA-N
    • SMILES: COC1=CC(/C=C\C2NC3C(N(C(N(CC)C=3N=2)=O)CC)=O)=CC2OCOC1=2

Computed Properties

  • Exact Mass: 384.1435
  • Monoisotopic Mass: 384.14337
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.39
  • Boiling Point: 629.2°Cat760mmHg
  • Flash Point: 334.4°C
  • Refractive Index: 1.664
  • PSA: 96.99

1H-Purine-2,6-dione,1,3-diethyl-3,7-dihydro-8-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-, (E)-(9CI) Related Literature

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